molecular formula C19H28O4 B041335 Undecyl hydrogen phthalate CAS No. 51622-03-8

Undecyl hydrogen phthalate

Cat. No.: B041335
CAS No.: 51622-03-8
M. Wt: 320.4 g/mol
InChI Key: CAZKHBNCZSWFFM-UHFFFAOYSA-N
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Description

Undecyl hydrogen phthalate, also known as 1,2-benzenedicarboxylic acid, monoundecyl ester, is a phthalate ester with the molecular formula C19H28O4. It is a clear, oily liquid at room temperature and is soluble in common organic solvents. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with undecyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower .

Industrial Production Methods

In industrial settings, the synthesis of this compound is conducted in an isothermal, semibatch reactor. The reaction conditions are carefully controlled to ensure the complete conversion of phthalic anhydride and undecyl alcohol to the desired ester. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient production .

Chemical Reactions Analysis

Types of Reactions

Undecyl hydrogen phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and undecyl alcohol .

Common Reagents and Conditions

    Esterification: Phthalic anhydride and undecyl alcohol in the presence of sulfuric acid.

    Hydrolysis: Acidic or basic conditions to break the ester bond.

Major Products Formed

Scientific Research Applications

Undecyl hydrogen phthalate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of undecyl hydrogen phthalate involves its role as a plasticizer. By integrating into the polymer matrix, it increases the flexibility and durability of the material. This is achieved through the reduction of intermolecular forces between polymer chains, allowing them to move more freely .

Comparison with Similar Compounds

Similar Compounds

  • Diheptyl phthalate
  • Dinonyl phthalate
  • Diundecyl phthalate

Comparison

Undecyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides a balance between flexibility and durability. Compared to diheptyl phthalate and dinonyl phthalate, this compound offers better performance in high-temperature applications. Diundecyl phthalate, on the other hand, is used for specialized applications requiring even higher flexibility .

Biological Activity

Undecyl hydrogen phthalate is a member of the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers in various applications, including food packaging, medical devices, and personal care products. The biological activity of this compound is of interest due to its potential health effects and environmental impact. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, metabolic pathways, and implications for human health.

Chemical Structure : this compound has the formula C₁₈H₃₄O₄ and is characterized by a long undecyl chain attached to a phthalate moiety. This structure influences its solubility, bioavailability, and interaction with biological systems.

Physical Properties :

  • Molecular Weight : 302.47 g/mol
  • Solubility : Soluble in organic solvents but poorly soluble in water.

Toxicity Studies

Metabolism and Excretion

Phthalates are typically metabolized in the body into monoesters, which are more biologically active than their parent compounds. For this compound, metabolic pathways likely involve hydrolysis by esterases leading to mono-undecyl phthalate (MUP) and subsequent conjugation processes that facilitate excretion .

  • Metabolites : Common metabolites include mono-(3-carboxypropyl) phthalate (MCPP) and others resulting from oxidative processes . The half-life of these metabolites varies considerably based on individual metabolism rates.

Case Study 1: Neurodevelopmental Impact

A systematic review highlighted the neurodevelopmental risks associated with prenatal exposure to various phthalates, including this compound. Elevated levels in maternal urine correlated with altered behavioral outcomes in children, particularly affecting masculine play behaviors in boys . This suggests a potential link between exposure during critical developmental windows and long-term behavioral changes.

Case Study 2: Endocrine Disruption

Research has shown that exposure to certain phthalates can interfere with hormone signaling pathways, particularly those involving testosterone. In animal studies, exposure to similar long-chain phthalates has been associated with reduced testosterone levels and altered reproductive development . While specific studies on this compound are scarce, its structural similarity to other known endocrine disruptors raises concerns about its potential effects.

Ecotoxicity Assessment

This compound's impact on aquatic ecosystems has been examined through ecotoxicity assessments. The compound demonstrated a lower toxicity profile compared to more hazardous substances like potassium dichromate. The half-maximal effective concentration (EC50) was determined to be significantly higher than that of potassium dichromate, indicating a relatively safer profile for environmental applications .

Properties

IUPAC Name

2-undecoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZKHBNCZSWFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199570
Record name Undecyl hydrogen phthalate
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51622-03-8
Record name Monoundecyl phthalate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Undecyl hydrogen phthalate
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Record name Undecyl hydrogen phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl hydrogen phthalate
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